N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
Description
N-{[1-(2,4,6-Trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound featuring a benzodioxole-carboxamide core linked to a pyrrolidine scaffold modified with a 2,4,6-trimethylbenzenesulfonyl group.
Properties
IUPAC Name |
N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-14-9-15(2)21(16(3)10-14)30(26,27)24-8-4-5-18(24)12-23-22(25)17-6-7-19-20(11-17)29-13-28-19/h6-7,9-11,18H,4-5,8,12-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDBJHSXIZPJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound with potential biological activities that warrant detailed exploration. This article reviews its chemical properties, synthesis methods, and biological activities, particularly focusing on its antitumor and antimicrobial potentials.
- Chemical Formula: C14H19NO4S
- Molecular Weight: 297.38 g/mol
- IUPAC Name: this compound
- Appearance: Powder
- Boiling Point: 489.7 °C
- Density: 1.3 g/cm³
Synthesis
The synthesis of this compound typically involves the reaction of 2H-1,3-benzodioxole derivatives with pyrrolidine sulfonamides. The specific reaction conditions and reagents can influence the yield and purity of the final product.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- Cell Line Studies : Compounds with similar structural motifs have been tested against various cancer cell lines including A549 (lung cancer), HCC827 (lung cancer), and MRC-5 (normal lung fibroblasts). The results indicated varying degrees of cytotoxicity:
- A549 Cell Line : IC50 values ranged from 2.12 µM to 6.75 µM for different derivatives.
- HCC827 Cell Line : IC50 values were noted to be around 5.13 µM.
- MRC-5 Cell Line : Some compounds exhibited moderate cytotoxic effects on normal cells indicating a need for further optimization to enhance selectivity towards cancer cells .
Antimicrobial Activity
The antimicrobial activity of similar compounds has also been investigated. The testing was performed using Broth microdilution methods against Gram-positive and Gram-negative bacteria:
- Tested Organisms : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
The results showed that certain derivatives exhibited significant antimicrobial properties, suggesting that modifications in the sulfonamide or benzodioxole moieties could enhance activity against specific pathogens.
Case Study 1: Antitumor Efficacy in Lung Cancer Models
A study evaluated the efficacy of a compound structurally related to this compound in inhibiting tumor growth in A549 and HCC827 cell lines. The compound demonstrated:
- High Efficacy : Significant reduction in cell viability at low concentrations.
- Mechanism of Action : Proposed mechanisms include apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Screening
Another research focused on the antimicrobial properties of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated:
- Inhibition Zones : Compounds showed varying inhibition zones ranging from 10 mm to 25 mm depending on the concentration.
This suggests that structural modifications can lead to enhanced antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on shared functional groups and synthetic frameworks from and :
Table 1: Structural and Functional Comparison
| Compound ID / Name | Core Structure | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Target Compound | Benzodioxole-carboxamide | 2,4,6-Trimethylbenzenesulfonyl, pyrrolidine | Hypothesized protease inhibition |
| 1227207-29-5 (N-(2-fluoro-5-(5-((5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide) | Benzothiophene-carboxamide | Fluorophenyl, pyridazine, methylpyrrolidine | Kinase inhibition (speculative) |
| 28322-37-4 (N-[(1-ethylpyrrolidin-2-yl)methyl]-6-methoxy-1H-benzotriazole-5-carboxamide) | Benzotriazole-carboxamide | Ethylpyrrolidine, methoxy | Antiviral or antibacterial agents |
| 1215181-97-7 ((±)-5,10,10-trifluoro-11-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,4,9,10-tetrahydro-4,9-epiminobenzo[4,5]cyclohepta[1,2-c]pyrazole) | Benzo-cyclohepta-pyrazole | Trifluoromethylsulfonyl, epimino | CNS-targeted therapies |
Key Observations:
Sulfonamide vs. Carboxamide Linkers : The target compound’s 2,4,6-trimethylbenzenesulfonyl group () contrasts with trifluoromethylsulfonyl groups in 1215181-97-2. Sulfonamides typically enhance metabolic stability but may reduce solubility compared to carboxamides like those in 28322-37-4 .
Pyrrolidine Modifications : The ethylpyrrolidine in 28322-37-4 and methylpyrrolidine in 1227207-29-5 suggest that alkylation of the pyrrolidine ring (as in the target compound) may influence steric hindrance and receptor binding .
Benzodioxole vs. Benzotriazole/Benzothiophene : The benzodioxole core in the target compound is electron-rich and may confer antioxidant properties, whereas benzothiophene (1227207-29-5) and benzotriazole (28322-37-4) are more rigid and often used in kinase inhibitors .
Research Findings and Data Gaps
The evidence lacks experimental data (e.g., IC₅₀, logP, or crystallographic structures) for the target compound. However, insights can be extrapolated:
- Crystallographic Tools : SHELX and ORTEP-3 () are critical for resolving structures of similar sulfonamide-containing compounds, suggesting that the target molecule’s conformation could be analyzed using these programs .
- Synthetic Feasibility : The presence of multiple suppliers for analogs like 28322-37-4 () implies that the target compound’s synthesis is plausible via established sulfonylation and amidation protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
